molecular formula C24H51P B14713082 Didodecylphosphane CAS No. 13176-24-4

Didodecylphosphane

Cat. No.: B14713082
CAS No.: 13176-24-4
M. Wt: 370.6 g/mol
InChI Key: SUSSXDBTFSYFJI-UHFFFAOYSA-N
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Description

The compound "Didodecylphosphane" (hypothetical structure: (C₁₂H₂₅)₂PH) is a theoretical organophosphorus compound featuring two dodecyl (C₁₂) alkyl groups bonded to a phosphorus atom. Instead, the evidence references Didodecyl Hydrogen Phosphate (CAS 7057-92-3), a phosphate ester with the formula C₂₄H₅₁O₄P . For clarity, this article will focus on Didodecyl Hydrogen Phosphate (referred to as "Didodecyl Phosphate" hereafter) and its structural/functional analogs.

Properties

IUPAC Name

didodecylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSXDBTFSYFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCPCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598572
Record name Didodecylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13176-24-4
Record name Didodecylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecylphosphane can be synthesized through several methods. One common approach involves the reaction of lauryl alcohol (dodecanol) with phosphorus trichloride (PCl3) under controlled conditions . The reaction typically proceeds as follows:

3C12H25OH+PCl3C12H25PCl2+2HCl3 \text{C}_{12}\text{H}_{25}\text{OH} + \text{PCl}_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{PCl}_2 + 2 \text{HCl} 3C12​H25​OH+PCl3​→C12​H25​PCl2​+2HCl

The resulting dichlorophosphine can then be further reacted with another equivalent of lauryl alcohol to yield this compound:

C12H25PCl2+C12H25OHC24H51P+HCl\text{C}_{12}\text{H}_{25}\text{PCl}_2 + \text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{C}_{24}\text{H}_{51}\text{P} + \text{HCl} C12​H25​PCl2​+C12​H25​OH→C24​H51​P+HCl

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Didodecylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Analogues of Didodecyl Phosphate

Didodecyl Phosphate belongs to the class of dialkyl phosphates, characterized by two long alkyl chains attached to a phosphate group. Below is a comparison with other dialkyl phosphates and related organophosphorus compounds:

Table 1: Key Properties of Didodecyl Phosphate vs. Similar Compounds
Compound Chemical Formula Molecular Weight (g/mol) CAS Number Key Applications
Didodecyl Phosphate C₂₄H₅₁O₄P 434.63 7057-92-3 Surfactants, corrosion inhibition
Dioctyl Phosphate C₁₆H₃₅O₄P 322.41 298-07-7 Lubricant additives, emulsifiers
Dibutyl Phosphate C₈H₁₉O₄P 210.20 107-66-4 Solvent extraction, metal chelation
Triphenylphosphine C₁₈H₁₅P 262.29 603-35-0 Catalysis, ligand in coordination chemistry
Key Observations:

Alkyl Chain Length : Didodecyl Phosphate’s long C₁₂ chains confer higher hydrophobicity compared to shorter-chain analogs like dibutyl or dioctyl phosphate. This enhances its surfactant properties but reduces solubility in polar solvents .

Electronic Effects : Unlike phosphines (e.g., triphenylphosphine), which act as electron-rich ligands in catalysis, phosphates like Didodecyl Phosphate are less nucleophilic due to the electronegative oxygen atoms .

Thermal Stability : Dialkyl phosphates with longer chains (e.g., Didodecyl) exhibit higher thermal stability, making them suitable for high-temperature industrial processes.

Role in Coordination Chemistry vs. Phosphine Ligands

Table 2: Phosphine Ligands vs. Dialkyl Phosphates
Parameter Phosphine Ligands (e.g., PPh₃) Dialkyl Phosphates (e.g., Didodecyl Phosphate)
Coordination Ability Strong σ-donor, weak π-acceptor No coordination; acts as an anionic surfactant
Steric Bulk Adjustable via alkyl/aryl substituents Fixed by long alkyl chains (e.g., C₁₂)
Applications Catalysis (e.g., cross-coupling) Detergents, anti-corrosion coatings

Phosphine ligands, such as those discussed in , are pivotal in transition-metal catalysis due to their tunable electronic and steric properties. In contrast, Didodecyl Phosphate’s utility lies in its amphiphilic nature, enabling applications in emulsions and surface coatings .

Toxicity and Environmental Impact

Didodecyl Phosphate’s safety profile differs significantly from shorter-chain phosphates and phosphines:

  • Biodegradability : Longer alkyl chains (C₁₂) result in slower biodegradation compared to C₄ or C₈ analogs, raising environmental persistence concerns.
  • Acute Toxicity : Dialkyl phosphates generally exhibit lower toxicity than phosphines (e.g., PH₃), which are highly toxic gases.

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